N-Methyl-N-nitroso-beta-D-glucosylamine

Description

Structural Characterization of N-Methyl-N-nitroso-beta-D-glucosylamine

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Systematic Identification

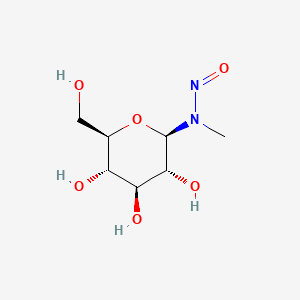

This compound possesses the systematic IUPAC nomenclature: N-methyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]nitrous amide. This nomenclature precisely defines the stereochemical configuration of each chiral center within the glucopyranose ring system, maintaining the characteristic beta-D-configuration of the parent glucosamine molecule. The compound is catalogued under Chemical Abstracts Service number 31364-55-3 and bears the PubChem Compound Identification number 198102.

The molecular formula C7H14N2O6 indicates a molecular weight of 222.20 grams per mole, computed through standardized algorithms employed by chemical databases. The structural representation encompasses two nitrogen atoms, with one integrated into the nitrosoamine functional group and the other forming the glycosidic linkage between the nitroso group and the glucopyranose ring. The InChI (International Chemical Identifier) string InChI=1S/C7H14N2O6/c1-9(8-14)7-6(13)5(12)4(11)3(2-10)15-7/h3-7,10-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 provides a machine-readable representation of the complete molecular connectivity and stereochemistry.

The SMILES (Simplified Molecular Input Line Entry System) notation CN([C@H]1C@@HO)N=O encapsulates the three-dimensional arrangement of atoms within a linear string format, explicitly indicating the stereochemical configuration at each asymmetric carbon center. This representation demonstrates the preservation of the natural D-glucose stereochemistry throughout the molecular framework, with the beta-anomeric configuration maintained at the anomeric carbon.

| Property | Value |

|---|---|

| Molecular Formula | C7H14N2O6 |

| Molecular Weight | 222.20 g/mol |

| CAS Registry Number | 31364-55-3 |

| PubChem CID | 198102 |

| InChI Key | PQVVFFHCHCQSDK-XUUWZHRGSA-N |

| Creation Date | 2005-08-09 |

| Last Modified | 2025-05-10 |

Conformational Analysis via X-ray Crystallography

While specific crystallographic data for this compound itself remains limited in the accessible literature, structural insights can be extrapolated from related compounds and theoretical considerations. The nitrosoamine functional group introduces significant conformational constraints due to the restricted rotation about the nitrogen-nitrogen bond, which exhibits substantial double-bond character. This rotational barrier, typically measured at approximately 23 kilocalories per mole for dialkyl nitrosamines, results in magnetic nonequivalence of substituents and planar geometry around the nitrosoamine moiety.

The beta-D-glucopyranose component adopts the characteristic 4C1 chair conformation, as consistently observed in crystallographic studies of related glucosamine derivatives. Gas-phase microwave spectroscopy investigations of D-glucosamine have revealed that the alpha-anomeric forms preferentially adopt the 4C1 conformation with specific hydroxymethyl group orientations. For beta-anomers, similar conformational preferences are anticipated, with the glucopyranose ring maintaining its chair geometry to minimize steric interactions and maximize stabilizing hydrogen bonding networks.

The hydroxymethyl group attached to carbon-5 can adopt multiple rotational conformations designated as gauche-minus (G-), gauche-plus (G+), and trans (T) orientations, defined by the O6-C6-C5-O5 dihedral angle. Computational studies suggest that gauche conformations are generally favored over trans arrangements due to the gauche effect, which stabilizes synclinal conformations of vicinal electronegative groups. The specific conformation adopted by this compound would depend on the interplay between intramolecular hydrogen bonding, steric interactions, and electronic effects from the nitrosoamine substituent.

Comparative Structural Analysis with β-D-Glucosamine Derivatives

Comparative analysis with other beta-D-glucosamine derivatives reveals distinctive structural features unique to the nitrosoamine modification. Standard beta-D-glucosamine (molecular formula C6H13NO5) exhibits a primary amino group at the C-2 position, which participates extensively in hydrogen bonding networks and influences the overall molecular conformation. The substitution of this amino group with the N-methyl-N-nitroso functionality fundamentally alters the electronic distribution and hydrogen bonding patterns within the molecule.

N-acetyl derivatives of beta-D-glucosamine, commonly encountered in biological systems, demonstrate how modifications at the amino position affect molecular geometry. Crystallographic studies of N-acetyl-beta-D-glucosamine derivatives have shown that the acetamido group adopts specific orientations to optimize hydrogen bonding interactions. The N-glycosidic torsion angle, designated as psi(N), typically ranges from -89 to -93 degrees for acetamide derivatives, indicating a preferred orientation that minimizes steric clashes while maximizing stabilizing interactions.

In contrast to acetyl derivatives, the nitrosoamine group in this compound introduces planar geometry constraints due to the resonance stabilization between canonical and zwitterionic structures. This planarity requirement may result in altered psi(N) angles compared to more flexible amide linkages. The nitrosoamine nitrogen-nitrogen bond length of approximately 1.34 Angstroms and nitrogen-oxygen bond length of 1.24 Angstroms, as determined for related nitrosoamines, contribute to the rigid planar arrangement.

The hydroxyl groups at positions C-3, C-4, and C-6 maintain their capacity for hydrogen bonding, but the electronic effects of the nitrosoamine group may influence the strength and directionality of these interactions. Computational studies on related glucosamine derivatives suggest that hydrogen bonding networks extend throughout the molecule, creating cooperative stabilization effects. The presence of the electron-withdrawing nitrosoamine group may enhance the acidity of adjacent hydroxyl groups, potentially strengthening intermolecular hydrogen bonds in crystalline phases.

| Structural Feature | β-D-Glucosamine | N-Acetyl-β-D-glucosamine | N-Methyl-N-nitroso-β-D-glucosylamine |

|---|---|---|---|

| Molecular Formula | C6H13NO5 | C8H15NO6 | C7H14N2O6 |

| Molecular Weight (g/mol) | 179.17 | 221.21 | 222.20 |

| N-Substituent | Primary amino | Acetamido | N-methyl-N-nitroso |

| Ring Conformation | 4C1 chair | 4C1 chair | 4C1 chair (predicted) |

| N-Glycosidic Geometry | Flexible | Planar amide | Planar nitrosoamine |

| Hydrogen Bonding Capacity | High | Moderate | Modified |

The comparative analysis reveals that this compound represents a structurally unique member of the glucosamine derivative family. Its nitrosoamine functional group imparts distinctive electronic and conformational properties that differentiate it from both the parent glucosamine and common N-acyl derivatives. Understanding these structural relationships provides a foundation for predicting the chemical behavior and potential biological interactions of this specialized carbohydrate-nitrosoamine hybrid molecule.

Properties

CAS No. |

31364-55-3 |

|---|---|

Molecular Formula |

C7H14N2O6 |

Molecular Weight |

222.2 g/mol |

IUPAC Name |

N-methyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]nitrous amide |

InChI |

InChI=1S/C7H14N2O6/c1-9(8-14)7-6(13)5(12)4(11)3(2-10)15-7/h3-7,10-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |

InChI Key |

PQVVFFHCHCQSDK-XUUWZHRGSA-N |

SMILES |

CN(C1C(C(C(C(O1)CO)O)O)O)N=O |

Isomeric SMILES |

CN([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=O |

Canonical SMILES |

CN(C1C(C(C(C(O1)CO)O)O)O)N=O |

Other CAS No. |

31364-55-3 |

Synonyms |

N-methyl-N-nitroso-beta-D-glucosylamine |

Origin of Product |

United States |

Scientific Research Applications

Carcinogenic Research

Mechanism of Action

N-Methyl-N-nitroso-beta-D-glucosylamine is known for its carcinogenic properties. Studies have shown that it can induce tumors in laboratory animals, particularly affecting the forestomach and liver when administered orally. This compound acts through the formation of DNA adducts, leading to mutations and subsequent tumorigenesis.

Case Study

A significant study conducted on rats demonstrated that this compound induced tumors in both the forestomach and liver after oral administration. The observed effects were dose-dependent, highlighting the compound's potency as a carcinogen .

Toxicological Applications

Assessment of Toxicity

The compound has been utilized in toxicological assessments to evaluate the risks associated with exposure to nitrosamines. It serves as a model for understanding the mechanisms of nitrosamine-induced toxicity and carcinogenicity.

Data Table: Toxicological Findings

| Study Type | Animal Model | Dosage (mg/kg) | Tumor Type | Reference |

|---|---|---|---|---|

| Oral Administration | Rats | 10 | Forestomach, Liver | |

| Long-term Exposure | Mice | 25 | Various Tumors |

Biochemical Research

Role in Biochemistry

this compound has been studied for its interactions with biological macromolecules, particularly proteins and nucleic acids. Its ability to form adducts with DNA makes it a valuable tool for studying mutagenesis and the biochemical pathways involved in cancer development.

Case Study on DNA Interaction

Research indicated that this compound forms unstable adducts with adenine residues in DNA, contributing to mutagenic events. This interaction underscores the importance of studying nitrosamines in understanding genetic mutations linked to cancer .

Food Safety and Environmental Monitoring

Contaminant Analysis

Due to its presence as a contaminant in various food products, this compound is monitored for safety assessments. Its detection in food items raises concerns about dietary exposure and public health implications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N-Methyl-N-nitroso-beta-D-glucosylamine | 31364-55-3 | C₇H₁₄N₂O₆ | 222.20 | Glucose backbone with nitroso-methyl group |

| N-Nitrosodimethylamine (NDMA) | 62-75-9 | C₂H₆N₂O | 74.08 | Dimethylnitrosamine (CH₃)₂N–N=O |

| N-Nitrosodibutylamine (NDBA) | 924-16-3 | C₈H₁₈N₂O | 158.24 | Dibutylnitrosamine |

| N-Nitrosoproline (NPRO) | 7519-36-0 | C₅H₈N₂O₃ | 144.13 | Cyclic nitrosamine derived from proline |

Key Observations :

- Molecular Complexity : The glucosylamine derivative’s large, polar structure contrasts with smaller, hydrophobic nitrosamines like NDMA and NDBA. This likely reduces its volatility and increases water solubility compared to NDMA, which is an oily liquid .

- Stability : NDMA and NDBA undergo spontaneous or metabolic activation to form alkylating agents , whereas the glucose moiety in this compound may stabilize the molecule, delaying decomposition.

Toxicity and Carcinogenicity

Table 2: Toxicological Profiles

Key Observations :

Occurrence and Exposure Pathways

- NDMA : Found in cured meats, beer, and air pollutants (0.02–0.96 ppb in urban areas) . Average daily intake: 0.5–1.0 µg/person .

- This compound: No reported natural occurrence; synthetic use in research suggests laboratory exposure risks .

- Endogenous Formation: Nitrosoproline (NPRO) is formed in vivo from dietary nitrate/proline and excreted in urine, serving as a biomarker for endogenous nitrosation . Similar endogenous pathways for the glucosylamine derivative are unstudied but theoretically possible if glucose and methylamine precursors coexist with nitrosating agents.

Inhibition and Mitigation Strategies

- NDMA/NPRO: Endogenous formation inhibited by ascorbic acid and α-tocopherol .

- This compound: No specific mitigation strategies reported, but general N-nitrosation inhibitors (e.g., polyphenols) may reduce its formation in synthetic or biological systems .

Q & A

Q. What are the recommended methods for synthesizing N-Methyl-N-nitroso-beta-D-glucosylamine in laboratory settings?

Synthesis typically involves sequential functionalization of the glucosylamine backbone. A two-step approach is common:

- Step 1 : Methylation of the amino group in β-D-glucosylamine using methylating agents (e.g., methyl iodide) under alkaline conditions .

- Step 2 : Nitrosation of the methylated product with nitrous acid (HONO) or sodium nitrite in acidic media, ensuring strict temperature control (0–6°C) to minimize decomposition . Validation: Monitor reaction progress via TLC or LC-MS, and confirm structural integrity using H/C NMR and high-resolution mass spectrometry.

Q. How can researchers detect and quantify this compound in complex biological matrices?

A combination of chromatographic and spectroscopic techniques is essential:

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound .

- Detection : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with a thermal energy analyzer (TEA) or chemiluminescence detector for selective N-nitroso group identification .

- Quantification : Employ deuterated internal standards (e.g., - or -labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. What experimental controls are critical when studying the stability of this compound under physiological conditions?

Stability studies require:

- Temperature/pH controls : Compare degradation rates at 37°C (physiological temperature) vs. 4°C, and across pH 2–8 (simulating gastrointestinal to cellular environments) .

- Light protection : Shield samples from UV/visible light to prevent photolytic cleavage of the N–NO bond .

- Reference standards : Use isotopically labeled analogs (e.g., N-nitrosamine) to track decomposition pathways via mass spectrometry .

Q. How do structural modifications at the glucosyl moiety affect the compound's interaction with carbohydrate-processing enzymes?

Systematic approaches include:

- Fluorination studies : Introduce fluorine at specific hydroxyl groups (e.g., C4 or C6) to probe steric/electronic effects on enzyme binding. Fluorinated analogs synthesized via deoxyfluorination reactions show altered binding kinetics with glycosidases .

- Crystallographic analysis : Compare ligand-enzyme complexes using X-ray diffraction (e.g., β-glucosidase binding assays) to map active-site interactions .

Q. What analytical strategies resolve contradictions in reported metabolic pathways of nitroso-glucosyl compounds?

Address discrepancies by:

- Multi-omics integration : Combine metabolomics (LC-MS/MS) with transcriptomics to identify enzyme systems (e.g., cytochrome P450 isoforms) responsible for metabolic activation .

- Isotope tracing : Use C/N-labeled compounds to distinguish endogenous vs. exogenous metabolic products .

- Cross-validation : Replicate studies under standardized conditions (e.g., ISO 17025 guidelines) to minimize inter-laboratory variability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the genotoxic potential of this compound?

Resolve contradictions by:

- Dose-response validation : Test across a wider concentration range (pM–mM) to identify threshold effects.

- Endpoint specificity : Use orthogonal assays (Ames test, Comet assay, γH2AX staining) to confirm DNA damage mechanisms .

- Matrix effects : Compare results in pure buffer vs. serum-containing media to assess bioavailability differences .

Methodological Best Practices

Q. What precautions are necessary for handling this compound in cellular assays?

- Storage : Maintain stock solutions in amber vials at –80°C with desiccants to prevent hydrolysis .

- Biosafety : Use secondary containment for nitrosamine solutions due to carcinogenic risk .

- Negative controls : Include non-nitrosated analogs (e.g., N-Methyl-beta-D-glucosylamine) to isolate N-nitroso-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.